molecular formula C19H22N2O5S B11170938 4-{[4-(Diethylsulfamoyl)phenyl]carbamoyl}phenyl acetate

4-{[4-(Diethylsulfamoyl)phenyl]carbamoyl}phenyl acetate

Cat. No.: B11170938
M. Wt: 390.5 g/mol
InChI Key: XFWAGKHJHCGMCS-UHFFFAOYSA-N
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Description

4-{[4-(Diethylsulfamoyl)phenyl]carbamoyl}phenyl acetate is a complex organic compound that features a combination of sulfonamide, carbamate, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Diethylsulfamoyl)phenyl]carbamoyl}phenyl acetate typically involves multiple steps. One common method includes the reaction of 4-(diethylsulfamoyl)aniline with phenyl chloroformate to form the intermediate 4-(diethylsulfamoyl)phenyl carbamate. This intermediate is then reacted with phenyl acetate under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance yield and purity. Catalysts and reagents are selected to minimize by-products and ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Diethylsulfamoyl)phenyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The ester and carbamate groups can be reduced to their corresponding alcohols and amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-{[4-(Diethylsulfamoyl)phenyl]carbamoyl}phenyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[4-(Diethylsulfamoyl)phenyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The carbamate group can form covalent bonds with target proteins, leading to prolonged inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(Diethylsulfamoyl)phenyl]carbamoyl}phenyl acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonamide and carbamate groups allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

[4-[[4-(diethylsulfamoyl)phenyl]carbamoyl]phenyl] acetate

InChI

InChI=1S/C19H22N2O5S/c1-4-21(5-2)27(24,25)18-12-8-16(9-13-18)20-19(23)15-6-10-17(11-7-15)26-14(3)22/h6-13H,4-5H2,1-3H3,(H,20,23)

InChI Key

XFWAGKHJHCGMCS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

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